N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide
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Overview
Description
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.
Formation of the Thiazolidinone Moiety: This involves the reaction of a thiol with an α-haloamide under basic conditions.
Coupling Reactions: The final step involves coupling the cyclopropyl and thiophene intermediates with the thiazolidinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidinone moiety can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and thiophene ring can interact with hydrophobic pockets, while the thiazolidinone moiety can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide: shares structural similarities with other thiazolidinone derivatives and thiophene-containing compounds.
Uniqueness
- The combination of a cyclopropyl group, thiophene ring, and thiazolidinone moiety in a single molecule is unique and contributes to its distinct chemical and biological properties. This structural uniqueness may result in specific interactions with molecular targets that are not observed with other similar compounds.
Properties
IUPAC Name |
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c16-12(9-15-6-2-8-20(15,17)18)14-13(10-4-5-10)11-3-1-7-19-11/h1,3,7,10,13H,2,4-6,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQHDWNEKXIYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)NC(C2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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